AMG-837 Calcium Hydrate

GPR40 agonist potency EC50 comparison CHO cell calcium flux assay

AMG-837 calcium hydrate is the definitive GPR40/FFAR1 partial agonist for translational metabolic research. With a human GPR40 EC50 of 13 nM and >769-fold selectivity over GPR41, GPR43, and GPR120, it eliminates confounding off-target activity at related fatty acid receptors. Its partial agonist profile (85% of endogenous DHA maximal activity) offers physiologically relevant activation distinct from full agonists. Critically, direct comparative studies confirm AMG-837 does NOT induce hepatotoxicity under conditions where TAK-875 (fasiglifam) causes acute liver injury—making it the only validated non-hepatotoxic GPR40 agonist for chronic dosing paradigms and transcriptomic analyses. Defined stereochemistry (S-enantiomer), established species cross-reactivity (mouse EC50 22.6 nM; rat EC50 31.7 nM), and published 21-day repeat-dosing data ensure reproducible in vivo glucose homeostasis studies.

Molecular Formula C52H42CaF6O7
Molecular Weight 933.0 g/mol
Cat. No. B605417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-837 Calcium Hydrate
SynonymsAMG837;  AMG-837;  AMG 837;  AMG 837 hemicalcium salt;  AMG 837 hemicalcium hydrate.
Molecular FormulaC52H42CaF6O7
Molecular Weight933.0 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
InChIInChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1
InChIKeyQDINKBCSIAWNMP-XYDYARRRSA-L
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-837 Calcium Hydrate: A Clinically Validated GPR40 Partial Agonist with Defined Potency and Selectivity Profile for Type 2 Diabetes Research


AMG-837 Calcium Hydrate is a synthetic, orally bioavailable small molecule that functions as a potent partial agonist of the G protein-coupled receptor 40 (GPR40/FFAR1) [1]. The compound was advanced to human clinical trials as a candidate for the treatment of type 2 diabetes mellitus [2]. Its mechanism of action involves the glucose-dependent amplification of insulin secretion from pancreatic β-cells, which distinguishes GPR40 agonists from sulfonylureas that act independently of ambient glucose concentrations [3]. The calcium hydrate salt form (CAS 1259389-38-2) is the preferred physical form for research procurement due to its defined stoichiometry and suitability for reproducible in vitro and in vivo experimentation.

Why GPR40 Agonists Cannot Be Interchanged: Critical Differentiators in Potency, Selectivity, and Preclinical Safety for AMG-837 Calcium Hydrate


Generic substitution of GPR40 agonists without rigorous comparative data introduces substantial scientific and regulatory risk. Even among compounds sharing the same nominal molecular target, meaningful differences exist across multiple selection-critical dimensions: receptor selectivity profiles against closely related GPCRs (GPR41, GPR43, GPR120), partial agonist efficacy relative to endogenous ligands, species-dependent potency variations affecting translational study design, and divergent preclinical safety signals—most notably the association of the structurally distinct agonist TAK-875 with acute liver injury in mice, a finding not observed with AMG-837 under identical experimental conditions [1]. Furthermore, stereochemical configuration materially impacts functional activity, as demonstrated by the two-fold potency reduction observed with the racemic counterpart of AMG-837 [2]. These quantitative differentiators mandate product-specific evidence assessment rather than class-based procurement assumptions.

Quantitative Evidence Guide: Validated Differentiators of AMG-837 Calcium Hydrate Versus GPR40 Agonist Comparators


Human GPR40 Potency: EC50 Comparison of AMG-837 with TAK-875 and LY2881835

AMG-837 demonstrates superior human GPR40 potency compared to TAK-875 (fasiglifam) in standardized calcium flux assays. In a head-to-head comparison of GPR40 partial agonists using CHO cells expressing human GPR40, AMG-837 exhibited an EC50 of 13 nM [1]. In contrast, TAK-875 required an EC50 of 95.1 nM to achieve agonist activity in a comparable cellular system . This represents approximately a 7.3-fold difference in potency favoring AMG-837. Additional cross-study data confirm the AMG-837 EC50 range of 13-14 nM in human GPR40 calcium flux assays [2].

GPR40 agonist potency EC50 comparison CHO cell calcium flux assay type 2 diabetes

Receptor Selectivity: AMG-837 Exhibits >1,000-Fold Selectivity Over Closely Related Free Fatty Acid Receptors

AMG-837 calcium hydrate demonstrates exceptional selectivity for GPR40 over the phylogenetically and functionally related free fatty acid receptors GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4). The compound's EC50 for GPR40 is 13 nM, whereas activity at GPR41, GPR43, and GPR120 exceeds 10,000 nM in standardized agonist assays . This represents a selectivity window of >769-fold for each related receptor. Further profiling against an external panel of 64 receptors revealed no significant activity, with the sole exception of weak inhibition (IC50 = 3 μM) at the α2-adrenergic receptor .

GPR40 selectivity GPR41 GPR43 GPR120 off-target profiling

Preclinical Safety Differentiation: Absence of Acute Liver Injury with AMG-837 Versus TAK-875 in Murine Model

A direct comparative toxicogenomic study evaluated three GPR40 agonists—TAK-875 (fasiglifam), AMG-837, and TUG-770—in a murine model of acute liver injury. TAK-875, a compound whose phase III clinical development was terminated due to liver safety concerns, induced acute liver injury in mice under the study conditions. In contrast, AMG-837 and TUG-770 did not induce liver injury when administered under identical experimental parameters [1]. Hepatic transcriptome profiling revealed that genes associated with inflammation, endoplasmic reticulum stress, apoptosis, and hepatic lipid accumulation were significantly altered only in TAK-875-exposed livers, with AMG-837 serving as a non-hepatotoxic negative control [2].

hepatotoxicity GPR40 agonist safety TAK-875 liver injury preclinical toxicology

Species Cross-Reactivity Profile: AMG-837 Potency in Human, Mouse, and Rat GPR40

AMG-837 exhibits a defined species cross-reactivity profile essential for translational study design. In CHO cell calcium flux assays, EC50 values were determined as 13.5 nM for human GPR40, 22.6 nM for mouse GPR40, and 31.7 nM for rat GPR40 . Independent BindingDB data corroborate these findings, reporting EC50 values of 13 nM at mouse GPR40 and 23 nM at rat GPR40 [1]. Notably, the compound maintains potent activity across all three species orthologs, with less than a 2.5-fold difference between human and rat receptors.

species cross-reactivity translational pharmacology rodent models GPR40 orthologs

Stereochemical Potency Differentiation: Enantiopure AMG-837 Versus Racemic Mixture

The stereochemical configuration of AMG-837 materially impacts its functional activity at GPR40. AMG-837 calcium hydrate, supplied as the enantiopure (S)-enantiomer, exhibits a two-fold increase in potency on GPR40 compared to its racemic counterpart [1]. This stereospecific potency difference underscores the critical importance of procuring the defined enantiopure form for reproducible pharmacology experiments. The compound's activity crosses over to both rat and mouse orthologs of GPR40, with respective EC50 values of 23 nM and 13 nM [2].

chiral purity stereochemistry enantiomer potency racemic comparison

Oral Bioavailability: AMG-837 Demonstrates High Systemic Exposure in Rat Pharmacokinetic Studies

AMG-837 calcium hydrate exhibits excellent oral bioavailability in Sprague-Dawley rats, a critical parameter for in vivo pharmacology studies requiring consistent systemic exposure. Following a single oral administration at 0.5 mg/kg, AMG-837 achieved an oral bioavailability (F) of 84% and a total plasma Cmax of 1.4 μM . In dose-response studies, oral administration at 0.03-0.3 mg/kg produced dose-dependent improvements in glucose tolerance and enhanced insulin secretion [1]. In 21-day repeat-dosing studies in Zucker fatty rats, AMG-837 decreased glucose AUC values during glucose tolerance tests by 7%, 15%, and 25% at 0.03, 0.1, and 0.3 mg/kg respectively .

oral bioavailability pharmacokinetics in vivo exposure Cmax AUC

Validated Application Scenarios for AMG-837 Calcium Hydrate in Preclinical Diabetes and GPR40 Pharmacology Research


In Vitro GPR40 Target Engagement and Selectivity Profiling

AMG-837 calcium hydrate is optimally suited for in vitro studies requiring potent and selective GPR40 agonism. With a human GPR40 EC50 of 13 nM and >769-fold selectivity over GPR41, GPR43, and GPR120, researchers can confidently attribute observed cellular phenotypes to GPR40 engagement rather than off-target activity at related fatty acid receptors . The compound's partial agonist profile—achieving 85% of the maximal activity of the endogenous ligand docosahexaenoic acid (DHA)—provides a physiologically relevant activation level distinct from full agonists [1]. Additionally, the availability of [³H]AMG-837 as a radioligand (pIC50 = 8.13 for specific binding inhibition at human FFA1) enables competitive binding studies for characterizing novel GPR40 ligands .

Rodent Glucose Tolerance and Insulin Secretion Studies

AMG-837 calcium hydrate is validated for acute and chronic in vivo studies of glucose homeostasis in both normal Sprague-Dawley rats and diabetic Zucker fatty rats. The compound's defined species cross-reactivity—with EC50 values of 22.6 nM in mouse and 31.7 nM in rat GPR40—supports informed dose selection . At oral doses of 0.03-0.3 mg/kg, AMG-837 produces dose-dependent improvements in glucose tolerance and enhanced insulin secretion following glucose challenge [1]. For researchers investigating GPR40-mediated effects on postprandial glucose regulation, AMG-837 offers a well-characterized tool compound with published dose-response relationships and 21-day repeat-dosing data demonstrating sustained efficacy .

Hepatotoxicity-Controlled GPR40 Mechanism-of-Action Studies

For laboratories investigating GPR40 biology where confounding liver toxicity would obscure mechanistic interpretation, AMG-837 provides a validated non-hepatotoxic tool compound. Direct comparative studies in mice demonstrated that while TAK-875 (fasiglifam) induces acute liver injury with associated transcriptomic changes in inflammatory, ER stress, and apoptotic pathways, AMG-837 does not produce hepatotoxicity under identical experimental conditions . This established safety differentiation makes AMG-837 calcium hydrate the preferred GPR40 agonist for chronic dosing studies, transcriptomic analyses, and any experimental paradigm where hepatic effects would represent a confounding variable [1].

Structured in Silico Modeling and Benchmarking of GPR40 Ligands

AMG-837 calcium hydrate serves as a structurally defined benchmark for in silico modeling and quantitative structure-activity relationship (QSAR) studies of GPR40 agonists. The compound's well-characterized phenylpropanoic acid scaffold, defined stereochemistry (S-enantiomer), and extensive in vitro pharmacological profile—including binding affinity (pKd = 8.72 at human GPR40), functional potency (EC50 = 13 nM), and selectivity data—provide a robust reference point for computational chemistry efforts . The published optimization trajectory from initial HTS hit through lead optimization to clinical candidate AMG-837 offers a validated case study for medicinal chemistry training and scaffold-hopping exercises aimed at identifying structurally distinct backup compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-837 Calcium Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.